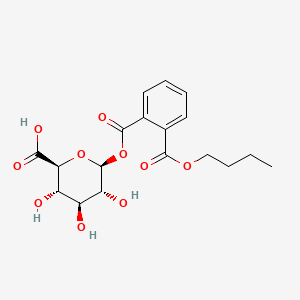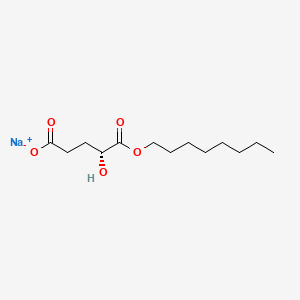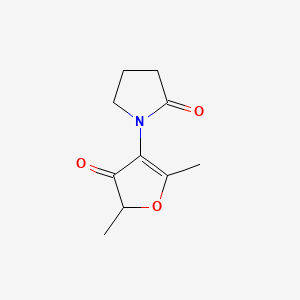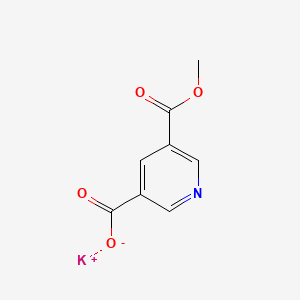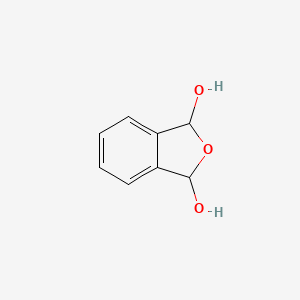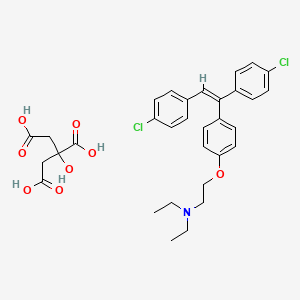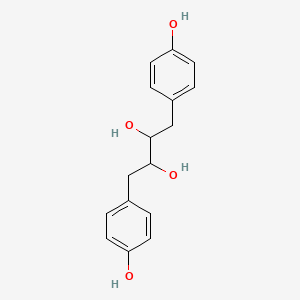
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanamine, N,N,alpha-trimethyl-, (S)-(9CI), commonly known as Carnitine, is a naturally occurring compound that is synthesized in the liver and kidneys. It plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. Carnitine has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders.
Mecanismo De Acción
Carnitine plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It acts as a shuttle, facilitating the movement of fatty acids across the mitochondrial membrane. In addition, carnitine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Carnitine has been shown to have a number of biochemical and physiological effects. It can improve exercise performance by increasing the use of fatty acids for energy production, reducing muscle damage, and improving recovery time. Carnitine has also been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease and improving blood lipid profiles. In addition, carnitine has been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carnitine has several advantages for lab experiments. It is readily available and can be easily obtained from dietary sources or through supplementation. It is also relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in lab experiments. The effects of carnitine can be influenced by a number of factors, including diet, exercise, and genetics. In addition, the optimal dose and duration of supplementation are not well established.
Direcciones Futuras
There are several future directions for research on carnitine. One area of interest is the potential role of carnitine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential role of carnitine in the treatment of kidney disease, particularly in patients undergoing dialysis. Finally, there is a need for further research to establish the optimal dose and duration of carnitine supplementation for various health conditions.
Conclusion
In conclusion, carnitine is a naturally occurring compound that plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders. While there are some limitations to its use in lab experiments, there are several future directions for research on carnitine.
Métodos De Síntesis
Carnitine is synthesized in the body from the amino acids lysine and methionine. It can also be obtained from dietary sources such as red meat and dairy products. However, the amount of carnitine obtained from diet is limited, and supplementation is required to meet the body's needs.
Aplicaciones Científicas De Investigación
Carnitine has been extensively studied for its potential therapeutic applications. It has been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease, improving exercise performance, and reducing muscle damage. Carnitine has also been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
Propiedades
Número CAS |
144902-12-5 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.225 |
Nombre IUPAC |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
Clave InChI |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
Sinónimos |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



